molecular formula C12H9FO2 B3109355 4-Fluoro-1-methoxy-2-naphthaldehyde CAS No. 172033-83-9

4-Fluoro-1-methoxy-2-naphthaldehyde

Cat. No.: B3109355
CAS No.: 172033-83-9
M. Wt: 204.2 g/mol
InChI Key: LGVVDIVKCOECIV-UHFFFAOYSA-N
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Description

4-Fluoro-1-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthaldehyde, where the naphthalene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 1-position

Scientific Research Applications

4-Fluoro-1-methoxy-2-naphthaldehyde has several applications in scientific research:

Safety and Hazards

This compound is classified as Aquatic Chronic 3, indicating potential long-term adverse effects in the aquatic environment . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methoxy-2-naphthaldehyde typically involves the introduction of the fluorine and methoxy groups onto the naphthalene ring. One common method is through the aromatic nucleophilic substitution reaction (SNAr) of 4-fluoro-1-naphthaldehyde with a methoxy group donor. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the methoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles used in SNAr reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted naphthaldehyde derivatives can be formed.

    Oxidation Products: 4-Fluoro-1-methoxy-2-naphthoic acid.

    Reduction Products: 4-Fluoro-1-methoxy-2-naphthyl alcohol.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methoxy-2-naphthaldehyde largely depends on the specific chemical reactions it undergoes. In SNAr reactions, the fluorine atom is displaced by a nucleophile through a concerted mechanism involving a single transition state . The presence of the methoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-methoxy-2-naphthaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

4-fluoro-1-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVVDIVKCOECIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.25 ml of dichloromethyl methyl ether were dissolved in 40 ml dichloromethane and cooled to +5° C. 6.75 ml tin(IV)chloride were added neat over 45 min to the solution. After the addition the mixture was stirred for 45 min at 5° C. 11.4 g 4-fluoro-1-methoxy-naphthalene in 30 ml dichloromethane was added over 1 h. Then the cooling bath was removed, and the mixture was stirred for 2 h at ambient temperature. It was then poured into ice/water. The dichloromethane layer was separated and the aqueous phase was extracted with dichloromethane. The combined dichloromethane layers were washed with water, dried over sodium sulphate, filtered through celite and concentrated in vacuo. The residue was treated with pentane to yield 9.3 g of 4-fluoro-1-methoxynaphthalene-2-carbaldehyde as a brown solid.
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tin(IV)chloride
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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